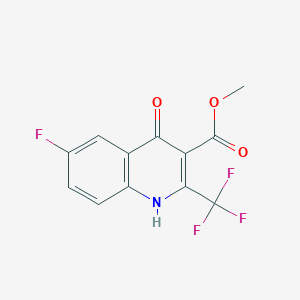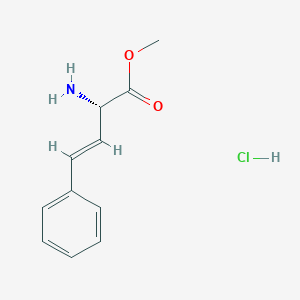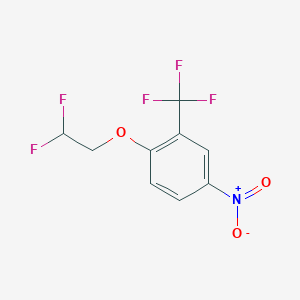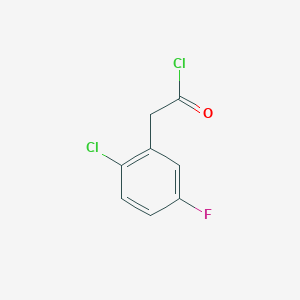
2-Chloro-5-fluorophenylacetyl chloride
Overview
Description
2-Chloro-5-fluorophenylacetyl chloride is an organic compound with the molecular formula C8H5Cl2FO. It is a derivative of phenylacetyl chloride, where the phenyl ring is substituted with chlorine and fluorine atoms at the 2 and 5 positions, respectively. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-fluorophenylacetyl chloride can be synthesized through the chlorination and fluorination of phenylacetyl chloride. The process involves the following steps:
Chlorination: Phenylacetyl chloride is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 2-position.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluorophenylacetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-Chloro-5-fluorophenylacetic acid.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Substituted phenylacetyl derivatives.
Hydrolysis: 2-Chloro-5-fluorophenylacetic acid.
Coupling Reactions: Biaryl compounds with various functional groups.
Scientific Research Applications
2-Chloro-5-fluorophenylacetyl chloride is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets.
Medicine: It is an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluorophenylacetyl chloride involves its reactivity as an acylating agent. It can acylate nucleophiles, such as amines and alcohols, forming amides and esters, respectively. This reactivity is utilized in the synthesis of various bioactive compounds. The molecular targets and pathways involved depend on the specific bioactive molecules synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenylacetyl chloride: Lacks the fluorine atom at the 5-position.
5-Fluorophenylacetyl chloride: Lacks the chlorine atom at the 2-position.
Phenylacetyl chloride: Lacks both chlorine and fluorine substitutions.
Uniqueness
2-Chloro-5-fluorophenylacetyl chloride is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution can influence the compound’s reactivity and the properties of the molecules synthesized from it, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(2-chloro-5-fluorophenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c9-7-2-1-6(11)3-5(7)4-8(10)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJNESGHLYIALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B1433553.png)
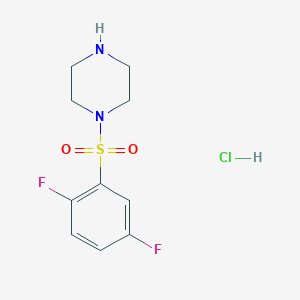

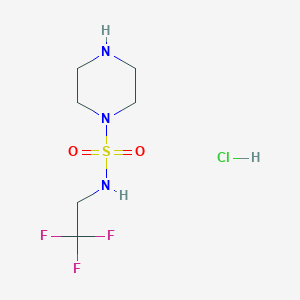
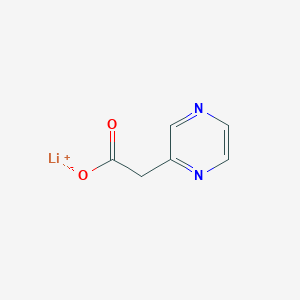
![4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride](/img/structure/B1433564.png)
![(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine](/img/structure/B1433565.png)
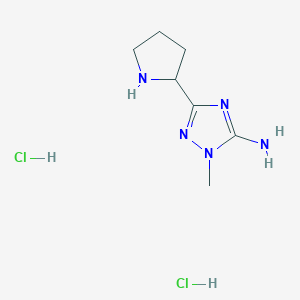
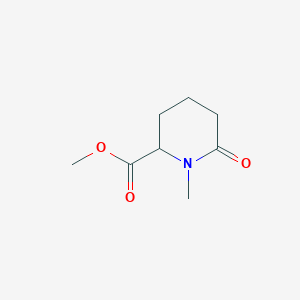
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride](/img/structure/B1433569.png)
